molecular formula C15H9BrO2 B3057690 2-Bromo-3-methylanthraquinone CAS No. 84-44-6

2-Bromo-3-methylanthraquinone

Cat. No. B3057690
CAS RN: 84-44-6
M. Wt: 301.13 g/mol
InChI Key: IXIDAURFOMZGCN-UHFFFAOYSA-N
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Description

2-Bromo-3-methylanthraquinone is a chemical compound with the formula C15H9BrO2 . It has a molecular weight of 301.135 . The IUPAC Standard InChI is InChI=1S/C15H9BrO2/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylanthraquinone can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Anticancer Properties

2-Bromo-3-methylanthraquinone and its derivatives have shown significant potential in cancer research. A study conducted by Zhu et al. (2016) on 2,7-dihydroxy-3-methylanthraquinone (DDMN) revealed remarkable anticancer activity against gastric cancer cells, both in vitro and in vivo, primarily through mitochondria-mediated apoptosis (Zhu et al., 2016). Additionally, Akhtar et al. (2013) synthesized various anthraquinone analogues, including 2-bromomethyl-1,3-dimethoxyanthraquinone, which exhibited moderate cytotoxicity against breast carcinoma and leukemia cell lines (Akhtar et al., 2013).

Application in Dyes and Pigments

Anthraquinone derivatives, including 2-bromo-3-methylanthraquinone, have applications in the dye and pigment industry. Peters (1992) described the condensation of 2-bromo-1,4-dihydroxyanthraquinone with aminoalcohols, leading to compounds with long wavelength maxima, suitable for coloring synthetic polymer fibers (Peters, 1992).

Antimicrobial and Antiviral Activities

Anthraquinones, including 2-hydroxy-3-methylanthraquinone, have demonstrated significant antimicrobial and antiviral activities. For instance, a study by Ali et al. (2000) highlighted the antimicrobial activities of various anthraquinones isolated from Morinda elliptica, showing potential in fighting against HIV and certain bacteria (Ali et al., 2000). Sun et al. (2019) also reported that 2-hydroxy-3-methylanthraquinone inhibited lung carcinoma cells by modulating the IL-6-induced JAK2/STAT3 pathway (Sun et al., 2019).

Potential in Drug Synthesis

Anthraquinone derivatives are precursors in the synthesis of drugs. Malik et al. (2015) discussed the synthesis of bromaminic acid analogues, which are important for developing both dyes and biologically active compounds (Malik et al., 2015).

Future Directions

While specific future directions for 2-Bromo-3-methylanthraquinone are not mentioned in the search results, anthraquinones have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring the potential applications of 2-Bromo-3-methylanthraquinone in various fields, including medicine and materials science.

properties

IUPAC Name

2-bromo-3-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIDAURFOMZGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335074
Record name 2-Bromo-3-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylanthracene-9,10-dione

CAS RN

84-44-6
Record name 2-Bromo-3-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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